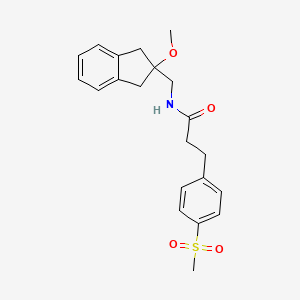

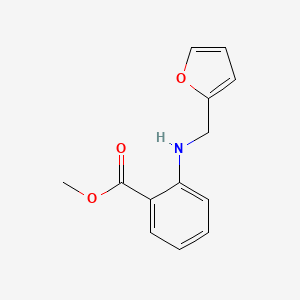

![molecular formula C23H22N4O3 B2555296 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide CAS No. 1112292-91-7](/img/structure/B2555296.png)

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

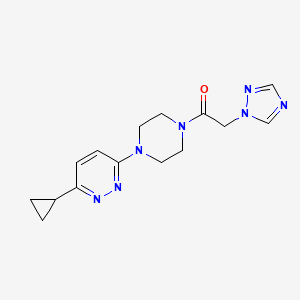

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzofuro[3,2-d]pyrimidin-4-yl group might be formed using a cyclization reaction, while the piperidine ring could be introduced using a reductive amination or a ring-closing reaction .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzofuro[3,2-d]pyrimidin-4-yl group is a fused ring system that includes a benzene ring (a six-membered ring with alternating double bonds) and a furan ring (a five-membered ring with an oxygen atom and two double bonds). The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

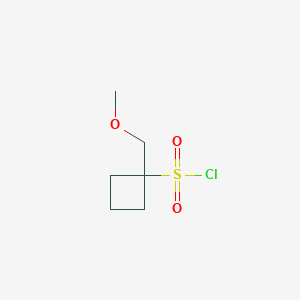

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the benzofuro[3,2-d]pyrimidin-4-yl group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuro[3,2-d]pyrimidin-4-yl group might increase the compound’s aromaticity and stability, while the piperidine ring might influence its basicity .Wissenschaftliche Forschungsanwendungen

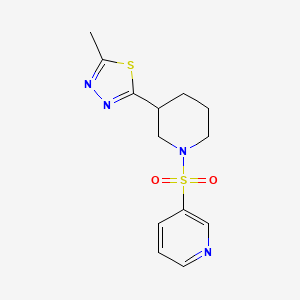

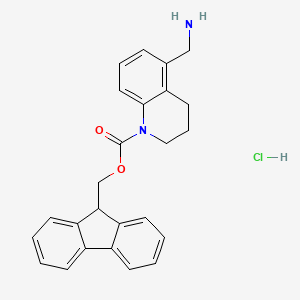

Heterocyclic Compounds in Drug Synthesis

Heterocyclic compounds, including structures similar to the queried compound, play a crucial role in the synthesis of drugs aimed at treating Central Nervous System (CNS) disorders. The presence of functional groups such as piperidine, a key moiety in the queried compound, is significant in synthesizing compounds with potential CNS activity. This includes a range of effects from treating depression to managing convulsions, highlighting the versatility of such structures in medicinal chemistry (Saganuwan, 2017).

DNA Interaction and Antimicrobial Potential

Compounds with a benzofuran moiety, akin to the queried structure, have been identified as potent minor groove binders of DNA, demonstrating strong binding specificity to AT-rich sequences. This property is utilized in designing drugs that target DNA interactions, highlighting their potential in developing new therapeutic agents, particularly as antimicrobial and anticancer drugs. For example, derivatives of Hoechst 33258, a compound with structural features similar to the queried chemical, have been explored for their use in chromosome and nuclear staining, indicating the broad applicability of such structures in both research and therapeutic contexts (Issar & Kakkar, 2013).

Antineoplastic and Antitubercular Activity

Benzofuran derivatives exhibit notable antineoplastic and antitubercular activities. This scaffold, present in the queried compound, is being explored for the development of new therapeutic agents against cancer and tuberculosis. The unique structural attributes of benzofuran and its derivatives enable the design of molecules with significant biological activities, offering insights into novel drug discovery avenues. This emphasizes the importance of such compounds in addressing global health challenges, including antibiotic resistance and the need for new cancer therapies (Hiremathad et al., 2015).

Eigenschaften

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c1-29-17-10-8-16(9-11-17)26-23(28)15-5-4-12-27(13-15)22-21-20(24-14-25-22)18-6-2-3-7-19(18)30-21/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJSRNNZPCBNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

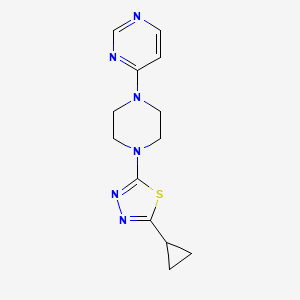

![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B2555214.png)

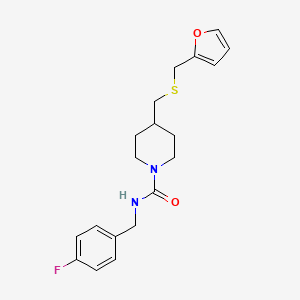

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)

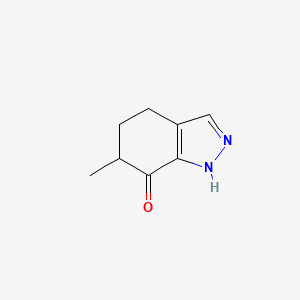

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)